2-(Methoxymethyl)morpholine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Methoxymethyl)morpholine can be synthesized through the reaction between methanol and methacryl ether . The specific preparation method can be adjusted according to actual needs. Another method involves the reaction of ®-glycidylmethylether with 2-aminoethanesulfonic acid in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production of morpholine derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be produced from bis(2-chloroethyl)ether in a reaction with ammonia, forming ammonium chloride as a byproduct .
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
2-(Methoxymethyl)morpholine has a wide range of applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed as a catalyst, ligand, and solvent in industrial chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)morpholine involves its interaction with molecular targets and pathways in chemical reactions. As a versatile moiety, it enhances the potency of numerous bioactive molecules by participating in various chemical transformations . For example, it can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Comparison with Similar Compounds
Morpholine: A parent compound with similar chemical properties.
2-Morpholinoethanamine: Another derivative with applications in organic synthesis.
2-(Methoxymethyl)morpholine hydrochloride: A hydrochloride salt form with similar applications.
Uniqueness: this compound is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other morpholine derivatives. This makes it particularly useful as an intermediate in organic synthesis and as a catalyst in various chemical reactions .
Properties
IUPAC Name |
2-(methoxymethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELJYYPPKJKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565674 | |
Record name | 2-(Methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156121-15-2 | |
Record name | 2-(Methoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxymethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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